molecular formula C13H17NO2 B1348465 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid CAS No. 312606-96-5

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid

Cat. No.: B1348465
CAS No.: 312606-96-5
M. Wt: 219.28 g/mol
InChI Key: MAIUSPSELRFJHV-UHFFFAOYSA-N
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Description

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of an isoindoline ring attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid typically involves the reaction of isoindoline with a pentanoic acid derivative. One common method involves the condensation of isoindoline with glutaric anhydride under acidic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The isoindoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid involves its interaction with specific molecular targets. The isoindoline ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dihydroisoindol-2-yl)butanoic acid: Similar structure but with a shorter carbon chain.

    5-(1,3-Dihydroisoindol-2-yl)hexanoic acid: Similar structure but with a longer carbon chain.

    5-(1,3-Dihydroisoindol-2-yl)propanoic acid: Another similar compound with a different carbon chain length.

Uniqueness

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is unique due to its specific carbon chain length, which can influence its chemical reactivity and biological activity. The presence of the isoindoline ring also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

5-(1,3-dihydroisoindol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)7-3-4-8-14-9-11-5-1-2-6-12(11)10-14/h1-2,5-6H,3-4,7-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIUSPSELRFJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366366
Record name 5-(1,3-dihydroisoindol-2-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312606-96-5
Record name 5-(1,3-dihydroisoindol-2-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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